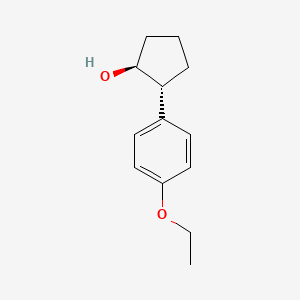

trans-2-(4-Ethoxyphenyl)cyclopentanol

Description

trans-2-(4-Ethoxyphenyl)cyclopentanol is a cyclopentanol derivative featuring a trans-configuration hydroxyl group at the C2 position and a 4-ethoxyphenyl substituent. Cyclopentanols are alicyclic alcohols widely used in pharmaceuticals, perfumes, and chemical intermediates due to their structural versatility and reactivity .

Properties

IUPAC Name |

(1S,2R)-2-(4-ethoxyphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-15-11-8-6-10(7-9-11)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGWJBOOWBZABT-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H]2CCC[C@@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240181 | |

| Record name | Cyclopentanol, 2-(4-ethoxyphenyl)-, (1R,2S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443343-17-6 | |

| Record name | Cyclopentanol, 2-(4-ethoxyphenyl)-, (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanol, 2-(4-ethoxyphenyl)-, (1R,2S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Addition-Esterification Reaction: Cyclopentene can undergo an addition-esterification reaction with acetic acid to form cyclopentyl acetate.

Selective Hydrogenation: Furfural can be selectively hydrogenated using Cu-Co catalysts to produce cyclopentanol.

Industrial Production Methods: The industrial production of trans-2-(4-Ethoxyphenyl)cyclopentanol typically involves the selective hydrogenation of furfural using bimetallic catalysts such as ruthenium-molybdenum . This method is efficient and yields high selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-Ethoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated cyclopentane derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis Intermediates

trans-2-(4-Ethoxyphenyl)cyclopentanol serves as an important intermediate in organic synthesis. It can be utilized to produce complex organic molecules through various chemical transformations, including:

- Functional Group Transformations: The hydroxyl group in this compound can undergo substitution reactions, allowing for the introduction of different functional groups.

- Cyclization Reactions: The compound can participate in cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

1.2 Reaction Mechanisms

The compound can undergo several reaction types:

- Oxidation: It can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4).

- Reduction: Reduction processes can convert it into cyclopentane derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Biological Applications

2.1 Anticancer Research

Recent studies have explored the potential of this compound in anticancer therapies. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

2.2 Mechanism of Action

The mechanism by which this compound may exert its biological effects involves interactions at the molecular level, including:

- Hydrogen Bonding: Facilitating interactions with biological macromolecules.

- Hydrophobic Interactions: Influencing membrane permeability and receptor binding.

Industrial Applications

3.1 Fine Chemicals Production

In industrial settings, this compound can be employed in the synthesis of fine chemicals, including fragrances and flavor compounds. Its ability to undergo functional group modifications makes it a valuable building block in chemical manufacturing.

3.2 Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices for developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of trans-2-(4-Ethoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares trans-2-(4-Ethoxyphenyl)cyclopentanol with key analogs, highlighting substituent-driven differences:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OCH2CH3) is electron-donating, enhancing solubility in polar solvents compared to alkyl chains (e.g., propyl in CAS 933674-46-5) but reducing it relative to polar amino groups (e.g., dimethylamino in CAS 933674-37-4) .

- Molecular Weight Trends: Bulky substituents (e.g., purine in trans-2-(6-amino-9H-purin-9-yl)cyclopentanol) increase molecular weight, impacting pharmacokinetics such as membrane permeability .

Research Findings and Data

Physicochemical Properties (Inferred from Analogs)

Q & A

Q. Q1. What are the optimal synthetic routes for trans-2-(4-Ethoxyphenyl)cyclopentanol, and how can stereochemical purity be ensured?

Methodological Answer :

- Hydroboration-Oxidation : Analogous to the synthesis of (±)-trans-2-(2-Furanyl)cyclopentanol, use BH₃·Me₂S in Et₂O at 0°C to room temperature, followed by oxidation with NaOH/H₂O₂ in EtOH .

- Enamine Hydroboration : For stereochemical control, employ disiamylborane or dicyclohexylborane with enamine intermediates (e.g., 1-(4-morpholino)cyclopentene), followed by alkaline H₂O₂ oxidation to yield trans-configuration products. Monitor β-elimination risks at elevated temperatures .

- Purity Validation : Use GC (>98% purity criteria as per industrial standards) and chiral HPLC to confirm stereochemical integrity .

Q. Q2. How can the physicochemical properties of this compound be characterized?

Methodological Answer :

- Spectroscopy : Compare ¹H/¹³C-NMR data to structurally similar compounds (e.g., (±)-trans-2-(2-Furanyl)cyclopentanol: δ 152.7, 141.6 ppm for aromatic carbons; δ 33.3 ppm for cyclopentanol backbone) .

- Thermodynamic Properties : Estimate heat capacities and vaporization enthalpies using group contribution methods (e.g., Ruzicka–Domalski for liquid heat capacity, Yoneda for gaseous entropy) .

- Polarity Assessment : Compare with cyclopentanol (logP ~1.3) via reverse-phase HPLC retention times to infer hydrophobicity differences due to the 4-ethoxyphenyl group .

Advanced Research Questions

Q. Q3. How do reaction conditions (temperature, pressure, catalyst) influence the selectivity of this compound synthesis?

Methodological Answer :

- Temperature Effects : Optimize between 120–200°C; higher temperatures may favor cyclopentanol formation but risk decomposition (e.g., cyclopentanol yield drops from 89.1% at 180°C to 72.9% at 200°C in analogous systems) .

- Catalytic Systems : Test bimetallic catalysts (e.g., Cu-Co) for hydrogenation steps, as used in furfural-to-cyclopentanol conversions. Adjust metal ratios to suppress over-hydrogenation (e.g., THFA formation) .

- Pressure Sensitivity : For gas-phase reactions, maintain H₂ pressure ≥4 MPa to minimize unsaturated intermediates (e.g., CPO) .

Q. Q4. How can thermodynamic modeling guide the scalability of this compound synthesis?

Methodological Answer :

- Equilibrium Calculations : Use the Yoneda method to compute ΔG and equilibrium constants for key steps (e.g., esterification of cyclopentene derivatives). Validate with experimental conversions (e.g., 85–90% agreement in cyclopentanol systems) .

- Process Flow Design : Adapt the two-step cyclopentene-to-cyclopentanol pathway (addition-esterification followed by transesterification), incorporating recycle streams for unreacted acetic acid/methanol .

- Energy Efficiency : Calculate enthalpy changes (ΔH) for each step to optimize heat integration and reduce distillation loads .

Q. Q5. How should researchers resolve contradictions in reported spectral or synthetic data for this compound?

Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol for substituent effects on chemical shifts) .

- Reproducibility Testing : Replicate synthetic protocols under inert atmospheres to exclude oxidation byproducts. For disputed yields, verify via independent quantification (e.g., GC-MS vs. ¹H-NMR integration) .

- Computational Aids : Use DFT calculations to predict NMR spectra or transition states, resolving ambiguities in reaction mechanisms .

Data-Driven Experimental Design

Q. Q6. What strategies minimize byproduct formation during the synthesis of this compound?

Methodological Answer :

- Byproduct Profiling : Use GC-MS to identify common impurities (e.g., cis-isomers, de-ethoxylated products). Adjust reaction time/temperature to suppress their formation .

- Solvent Optimization : Replace polar aprotic solvents (e.g., THF) with EtOH or MeOH to stabilize intermediates and reduce side reactions .

- Catalyst Poisoning Tests : Evaluate catalyst lifetime by tracking yield decay over multiple cycles (e.g., Cu-Co catalysts lose 15% activity after 5 runs in analogous systems) .

Q. Q7. How can computational methods predict the reactivity of this compound in downstream applications?

Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites on the cyclopentanol ring and ethoxyphenyl group .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in reaction media (e.g., aqueous vs. organic phases) .

- Degradation Pathways : Model oxidative or thermal decomposition pathways (e.g., β-scission of the cyclopentanol ring) using transition state theory .

Validation and Reporting Standards

Q. Q8. What are the best practices for reporting synthetic yields and characterization data?

Methodological Answer :

- Yield Reporting : Differentiate between isolated yield (e.g., 68% after column chromatography) and conversion (e.g., 95% via GC) to avoid overestimation .

- Data Transparency : Include raw spectral data (e.g., NMR peak lists) in supplementary materials, following NIST’s guidelines for chemical reproducibility .

- Uncertainty Analysis : Quantify errors in thermodynamic calculations (e.g., ±5% for group contribution methods) and experimental replicates (e.g., triplicate runs with SD <2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.